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Compound of Interest

Compound Name: TL0O2-59 dihydrochloride

Cat. No.: B10825809

For researchers, scientists, and drug development professionals, this guide provides an in-
depth analysis of the kinase specificity of TL02-59 dihydrochloride, a potent and selective
inhibitor of the Src-family kinase Fgr. Through a detailed examination of kinome scan data, this
document compares the performance of TL02-59 with other relevant kinase inhibitors, offering
valuable insights for its application in acute myeloid leukemia (AML) and other research areas.

TL02-59 dihydrochloride has emerged as a promising therapeutic candidate, particularly for
AML, where it has demonstrated significant efficacy in preclinical models.[1][2] Its mechanism
of action is centered on the potent and selective inhibition of Fgr, a non-receptor tyrosine
kinase implicated in the proliferation and survival of myeloid leukemia cells.[1][2] This guide
delves into the specifics of its kinase selectivity, a critical factor in determining its therapeutic
window and potential off-target effects.

Kinase Inhibition Profile of TL02-59 Dihydrochloride

A comprehensive KINOMEscan™ analysis was performed to elucidate the interaction of TLO2-
59 with a broad panel of 456 kinases.[1] This competition binding assay revealed a remarkably
narrow target profile for TL02-59, with significant inhibition observed for only a small subset of

the kinome.[1] The most potently inhibited kinases are detailed in the table below.
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KINOMEscan™ (% of

Kinase Target IC50 (nM)
Control @ 1uM)
Fgr 0.03 0
Lyn 0.1 Not Reported
Hck 160 0.5
FIt3 Not Reported 1
c-Kit Not Reported 1
Fes Not Reported 1
Lck Not Reported 15
Blk Not Reported 2
c-Src Not Reported 2.5
Abl (ABL1) Not Reported 3
Arg (ABL2) Not Reported 3.5

Data sourced from Weir MC, et
al. ACS Chem Biol. 2018.[1]

The data unequivocally identifies Fgr as the primary target of TL02-59, with an exceptionally
low IC50 value of 0.03 nM.[2][3][4] Notably, other Src-family kinases such as Lyn and Hck are
also inhibited, albeit with lower potency.[2][3] The KINOMEscan™ results, reported as
percentage of control, further underscore the high selectivity of TL02-59, with very few kinases
showing significant interaction at a concentration of 1uM.[1]

Comparison with Alternative Kinase Inhibitors

To provide a comprehensive understanding of TL02-59's specificity, its profile is compared here
with two other kinase inhibitors relevant to AML and other cancers: Sorafenib and A-419259.

Sorafenib is a multi-kinase inhibitor known to target several kinases involved in tumor
progression, including Raf kinases and receptor tyrosine kinases.[5] In contrast to the focused
profile of TLO2-59, Sorafenib exhibits a broader spectrum of activity.
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A-419259 is another Src-family kinase inhibitor.[6][7] While also targeting Src kinases, its

specificity profile differs from that of TL02-59.

Inhibitor Primary Targets

Other Notable Targets

Fgr (IC50: 0.03 nM), Lyn

TLO2-59 Dihydrochloride
(IC50: 0.1 nM)

Hck, FIt3, c-Kit, Fes, Lck, Blk,
c-Src, Abl, Arg

Raf-1, B-Raf, VEGFR2,
VEGFR3, PDGFR[(3

Sorafenib

c-Kit, FLT3, RET

Lck (IC50: <3 nM), Lyn (IC50:

A-419259
<3 nM), Src (IC50: 9 nM)

Not extensively reported in a

broad kinome scan

Data for Sorafenib and A-
419259 sourced from publicly
available data and product
information.[5][6][7]

This comparison highlights the superior selectivity of TL02-59 for Fgr. While Sorafenib has a

broader anti-cancer activity due to its multi-kinase inhibition, this can also lead to more off-

target effects. A-419259, while potent against several Src-family kinases, does not exhibit the

same picomolar potency and high selectivity for Fgr as TL02-59.

Experimental Protocols

KINOMEscan™ Assay Methodology

The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures

the interaction between a test compound and a panel of kinases. The general workflow is as

follows:
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KINOMEscan™ Experimental Workflow

e Assay Components: The assay utilizes three key components: a kinase of interest tagged
with a unique DNA identifier, a ligand that binds to the active site of the kinase and is
immobilized on a solid support, and the test compound (e.g., TL02-59).

o Competitive Binding: The DNA-tagged kinase, the immobilized ligand, and the test
compound are incubated together. The test compound competes with the immobilized ligand
for binding to the active site of the kinase.

e Quantification: After the binding reaction reaches equilibrium, the amount of kinase bound to
the immobilized ligand is quantified using quantitative polymerase chain reaction (QPCR) to
measure the amount of the DNA tag. A lower amount of bound kinase indicates a stronger
interaction between the test compound and the kinase. The results are typically expressed
as the percentage of the kinase that remains bound to the immobilized ligand in the
presence of the test compound compared to a vehicle control.

Signaling Pathway Context
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TLO02-59's high specificity for Fgr has significant implications for its therapeutic application,
particularly in AML. Fgr is a key signaling molecule in myeloid cells, and its dysregulation can
contribute to leukemogenesis.
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Simplified Fgr Signaling Pathway and Point of Inhibition by TL02-59

By selectively inhibiting Fgr, TL02-59 can effectively block downstream signaling pathways that
are crucial for the growth and survival of AML cells. Its high specificity suggests a lower
likelihood of off-target effects, potentially leading to a better safety profile compared to less
selective kinase inhibitors.

In conclusion, the kinome scan analysis of TL02-59 dihydrochloride reveals it to be a highly
selective inhibitor of the Src-family kinase Fgr. This specificity, coupled with its potent inhibitory
activity, makes it a compelling candidate for further development as a targeted therapy for AML
and potentially other diseases where Fgr kinase activity is implicated. The comparative data
presented in this guide provides researchers with a clear understanding of TL02-59's
performance relative to other kinase inhibitors, facilitating informed decisions in experimental
design and drug development strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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